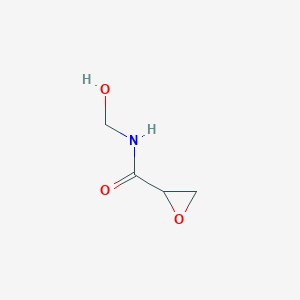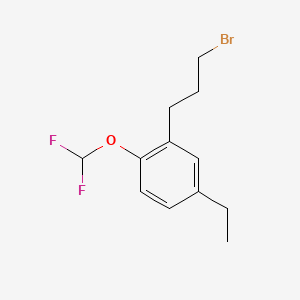
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and distillation ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of difluoromethoxy-ethylbenzene oxides.
Reduction: Formation of 1-(3-propyl)-2-(difluoromethoxy)-5-ethylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene involves its interaction with specific molecular targets. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 3-(3-Bromophenyl)propionic acid
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromopropyl and difluoromethoxy groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
1803716-50-8 |
|---|---|
Fórmula molecular |
C12H15BrF2O |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-6-11(16-12(14)15)10(8-9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
IIKAGQHTDVHKGT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


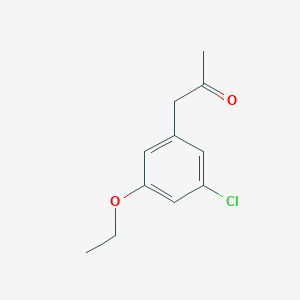
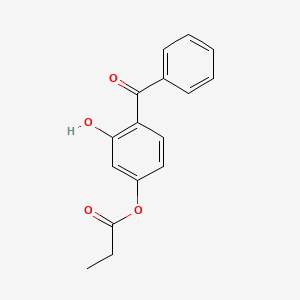
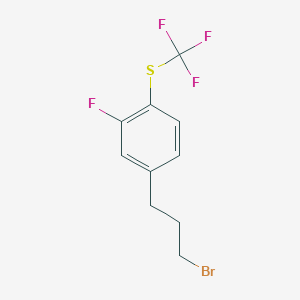
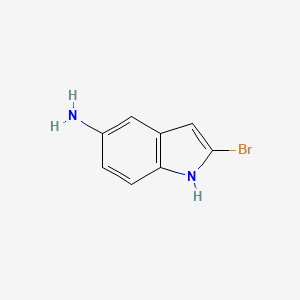


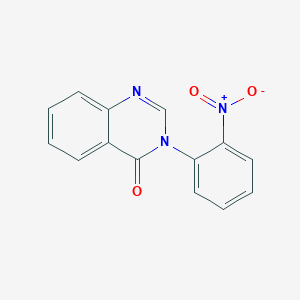
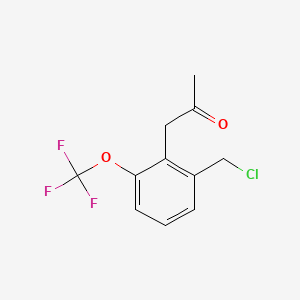
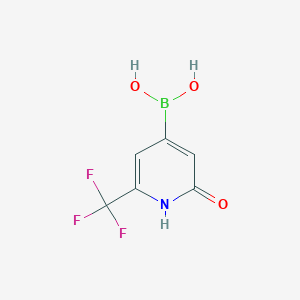
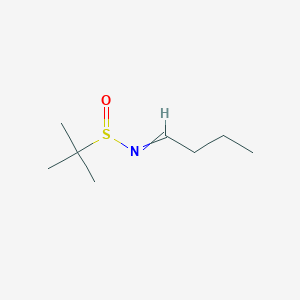
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
